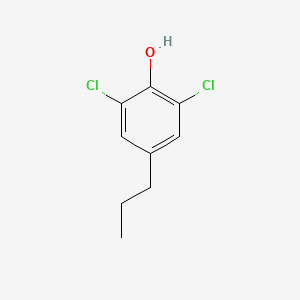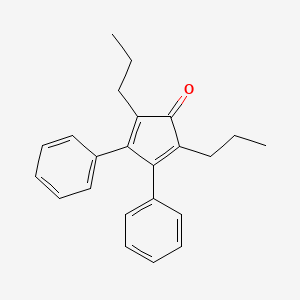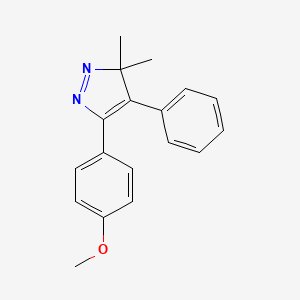
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with diketones. For instance, the reaction of 4-methoxyphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Reduction: Formation of 5-(4-Aminophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Substitution: Formation of halogenated derivatives such as 5-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
科学的研究の応用
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and receptor binding affinities.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lipoxygenases by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to these similar compounds, 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole exhibits unique properties due to the presence of the pyrazole ring, which can influence its reactivity and binding affinity to molecular targets
特性
CAS番号 |
61147-76-0 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-3,3-dimethyl-4-phenylpyrazole |
InChI |
InChI=1S/C18H18N2O/c1-18(2)16(13-7-5-4-6-8-13)17(19-20-18)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
InChIキー |
WCHSLOFEDHNVLP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


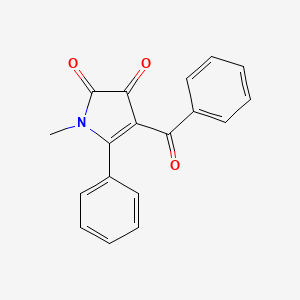
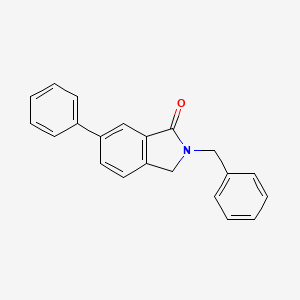
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
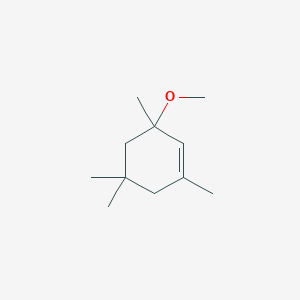
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
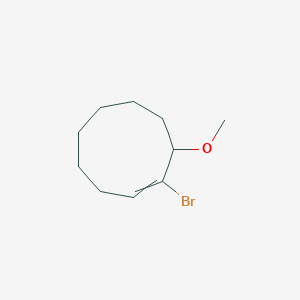
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
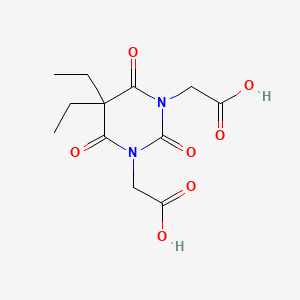
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
